3-CHLORO-N~2~-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE -

3-CHLORO-N~2~-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Catalog Number: EVT-4833511
CAS Number:
Molecular Formula: C14H8ClF3N4O
Molecular Weight: 340.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [ [] ] It demonstrated significant elevation of 3',5'-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task in rats. [ [] ] This compound progressed to human clinical trials for the treatment of cognitive disorders. [ [] ]

Relevance: While structurally distinct from 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide, TAK-915 shares the common goal of targeting cognitive disorders. The research leading to TAK-915 began with a pyrazolo[1,5-a]pyrimidine lead compound. [ [] ] This suggests that both TAK-915 and 3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide might be categorized within a broader group of compounds explored for their effects on cognitive function.

N-Phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide (6)

Compound Description: This compound served as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, designed as structural analogs of the systemic fungicide carboxin. [ [] ] These analogs aimed to incorporate structural features considered desirable for fungicidal activity. [ [] ]

N-[3,5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1)

Compound Description: This compound exhibited potent inhibitory effects on gene expression mediated by both NF-κB and AP-1 transcription factors. [ [] ] Researchers investigated structural modifications to improve its oral bioavailability. [ [] ]

2-(6-Chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides (PBR102 and PBR111)

Compound Description: These compounds, specifically the fluoroethoxy and fluoropropoxy substituted derivatives (PBR102 and PBR111), exhibited high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). [ [] ] They were investigated as potential positron emission tomography (PET) imaging agents for PBR expression in neurodegenerative disorders. [ [] ]

2-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides (PBR099 and PBR146)

Compound Description: These compounds, particularly the fluoroethoxy and fluoropropoxy substituted analogs (PBR099 and PBR146), demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) [ [] ] and were explored as potential PET imaging agents for PBR expression in neurodegenerative disorders. [ [] ]

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: This compound acts as a selective adenosine A3 antagonist. [ [] ] It demonstrated protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in the rat CA1 hippocampus. [ [] ]

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 functions as a selective adenosine A3 antagonist [ [] ] and displayed neuroprotective effects against OGD-induced synaptic failure in the rat CA1 hippocampus. [ [] ]

N-(2-Methoxyphenyl)-N'-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 acts as a selective A3 adenosine receptor antagonist [ [] ] and provided neuroprotection against OGD-induced synaptic failure in the rat CA1 hippocampus. [ [] ]

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound acts as a selective adenosine A3 antagonist [ [] ] and provided protection against OGD-induced synaptic failure in the rat CA1 hippocampus. [ [] ]

5-[[(4-Methoxyphenylcarbamoyl)amino]-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]-MRE 3008-F20)

Compound Description: This compound serves as a potent and selective antagonist radioligand for the pharmacological and biochemical characterization of human A3 adenosine receptors. [ [] ] It exhibits high affinity and selectivity for the human A3 receptor with a KD of 0.80 ± 0.06 nM. [ [] ]

3-[4-(ortho-Substituted phenyl)piperazin-1-yl]propylamines

Compound Description: This series of compounds was identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists through functional in vitro screening. They were derivatized with various heteroaryl carboxamides, including those of quinoline, 1,8-naphthyridine, pyrazolo[3,4-b]pyridine, isoxazolo[3,4-b]pyridine, imidazo[4,5-b]pyridine, and pyrazolo[1,5-a]pyrimidines. [ [] ]

N-Piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (Rimonabant)

Compound Description: This compound, commonly known as Rimonabant, has shown clinical activity in treating obesity and smoking addiction. [ [] ]

Properties

Product Name

3-CHLORO-N~2~-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

IUPAC Name

3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C14H8ClF3N4O

Molecular Weight

340.69 g/mol

InChI

InChI=1S/C14H8ClF3N4O/c15-10-11(21-22-6-2-5-19-12(10)22)13(23)20-9-4-1-3-8(7-9)14(16,17)18/h1-7H,(H,20,23)

InChI Key

ODRBVWFTXDNBBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.